molecular formula C13H13NO3 B8708184 Carbamic acid, 1-naphthalenyl-, 2-hydroxyethyl ester CAS No. 121495-38-3

Carbamic acid, 1-naphthalenyl-, 2-hydroxyethyl ester

Cat. No. B8708184
M. Wt: 231.25 g/mol
InChI Key: OKRZJUKWJMEXQG-UHFFFAOYSA-N
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Patent
US04962113

Procedure details

Ethylene glycol (3.0 g) was mixed with α-naphthyl isocyanate (8.5 g), and reaction was allowed to proceed at room temperature for 3 hours, then at 50° C. for 2 hours. The reaction mixture was poured into water, which was subjected to extraction with chloroform. The extract was concentrated and subjected to purification by means of a silica gel chromatography(silica gel 400 g, developing solvent:hexane-ethyl acetate, 1:2→1:3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([N:15]=[C:16]=[O:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[C:5]1([NH:15][C:16]([O:3][CH2:2][CH2:1][OH:4])=[O:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
subjected to purification by means of a silica gel chromatography(silica gel 400 g, developing solvent:hexane-ethyl acetate, 1:2→1:3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)NC(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.